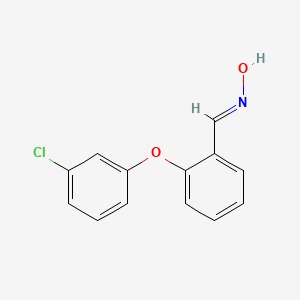

2-(3-Chlorophenoxy)benzaldehyde oxime

Description

2-(3-Chlorophenoxy)benzaldehyde oxime is a benzaldehyde oxime derivative featuring a 3-chlorophenoxy substituent at the 2-position of the benzaldehyde ring. Its structure combines the oxime functional group (C=N-OH) with a halogenated aromatic system, which confers unique chemical and biological properties. The compound is synthesized via condensation reactions involving substituted benzaldehydes and hydroxylamine derivatives, as evidenced by methodologies in related oxime syntheses .

This substituent influences electronic distribution, reactivity, and interactions in biological systems .

Properties

CAS No. |

449778-76-1 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

N-[[2-(3-chlorophenoxy)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C13H10ClNO2/c14-11-5-3-6-12(8-11)17-13-7-2-1-4-10(13)9-15-16/h1-9,16H |

InChI Key |

CQTYNUSPJAQAPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)benzaldehyde oxime typically involves the reaction of 2-(3-Chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in methanol at room temperature, yielding the oxime as a product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)benzaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: The oxime can be oxidized to form nitriles.

Reduction: Reduction of the oxime can yield amines.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Organic Synthesis

2-(3-Chlorophenoxy)benzaldehyde oxime serves as a valuable intermediate in the synthesis of more complex organic molecules. Its role in organic synthesis is primarily due to its ability to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions : The oxime group can undergo nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds.

- Formation of Heterocycles : The compound can be utilized to synthesize heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The biological activities associated with 2-(3-Chlorophenoxy)benzaldehyde oxime have garnered attention for potential therapeutic applications:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.

- Anticancer Research : Preliminary studies suggest that 2-(3-Chlorophenoxy)benzaldehyde oxime may interact with biological targets involved in cancer progression. Its ability to modulate enzyme activity could provide insights into anticancer strategies .

- Enzyme Modulation : The compound has shown potential in reactivating acetylcholinesterase, indicating its usefulness in treating organophosphate poisoning.

Agricultural Applications

In the agricultural sector, derivatives of benzaldehyde oxime, including 2-(3-Chlorophenoxy)benzaldehyde oxime, have been explored for their:

- Fungicidal Activity : Studies have demonstrated that related compounds possess fungicidal properties, making them candidates for developing agricultural pesticides .

- Herbicidal and Growth Regulating Activities : The compound's structural characteristics suggest potential herbicidal applications, contributing to crop protection and yield improvement .

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against specific bacterial strains |

| Anticancer Potential | Modulates enzyme activity linked to cancer progression |

| Enzyme Inhibition | Reactivates acetylcholinesterase |

| Fungicidal Activity | Exhibits fungicidal properties |

Case Study Examples

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of various oxime derivatives, including 2-(3-Chlorophenoxy)benzaldehyde oxime. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

-

Anticancer Mechanism Exploration :

- Research focused on the interaction of 2-(3-Chlorophenoxy)benzaldehyde oxime with cellular signaling pathways involved in cancer cell proliferation. The findings highlighted its potential to disrupt these pathways, warranting further investigation.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and biological activity of benzaldehyde oximes are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Reactivity Trends

Electron-donating groups (e.g., -OH, -OCH₃) increase the nucleophilicity of the aromatic ring, accelerating reactions such as oxidative conversion to aldehydes. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) reduce reactivity. For example:

- Reactivity order : p-Hydroxybenzaldehyde oxime > p-Methoxybenzaldehyde oxime > Benzaldehyde oxime > p-Bromobenzaldehyde oxime > p-Nitrobenzaldehyde oxime .

- 2-(3-Chlorophenoxy)benzaldehyde oxime falls lower in this hierarchy due to the electron-withdrawing Cl and phenoxy group, suggesting slower reaction kinetics compared to hydroxyl- or methoxy-substituted analogs.

Biological Activity

2-(3-Chlorophenoxy)benzaldehyde oxime, an organic compound with the molecular formula C13H10ClNO2, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound is a derivative of benzaldehyde oxime, distinguished by the presence of a chlorophenoxy group. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. Notably, oximes like 2-(3-Chlorophenoxy)benzaldehyde oxime can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This occurs through a nucleophilic attack on the phosphorylated enzyme, facilitating the regeneration of its active form.

Antimicrobial Properties

Research indicates that 2-(3-Chlorophenoxy)benzaldehyde oxime exhibits antimicrobial activity against various bacterial strains. In studies involving model organisms such as Escherichia coli and Bacillus subtilis, the compound demonstrated significant inhibitory effects, suggesting its potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) for these bacteria were notably lower than those for many traditional antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Oximes are known to inhibit several kinases involved in cancer progression, including cyclin-dependent kinases (CDKs) and Aurora kinases. These kinases play critical roles in cell cycle regulation and mitosis, making them promising targets for cancer therapy. Studies have shown that derivatives of oxime compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Case Studies

Several studies have highlighted the biological efficacy of 2-(3-Chlorophenoxy)benzaldehyde oxime:

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various oxime derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that 2-(3-Chlorophenoxy)benzaldehyde oxime had a significant effect on bacterial growth, with MIC values comparable to leading antibiotics .

- Cancer Cell Line Testing : In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with 2-(3-Chlorophenoxy)benzaldehyde oxime resulted in reduced cell viability and induced apoptosis. The compound's IC50 values were significantly lower than those of conventional chemotherapeutics, indicating its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

A comparison with related compounds illustrates the unique biological profile of 2-(3-Chlorophenoxy)benzaldehyde oxime:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2-(3-Chlorophenoxy)benzaldehyde oxime | Significant | High | Effective against multiple strains |

| Benzaldehyde oxime | Moderate | Low | Lacks chlorophenoxy substitution |

| 2-(4-Chlorophenoxy)benzaldehyde oxime | Moderate | Moderate | Different position of chlorophenoxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.